![molecular formula C18H17NO2 B229691 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one is a synthetic compound that belongs to the benzimidazole family. This compound has been the subject of scientific research in the past few decades due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and virus replication.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in cancer cell proliferation, and reduce the replication of certain viruses. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Researchers are also interested in exploring its anti-cancer properties further, particularly in combination with other drugs. Additionally, there is interest in developing new synthesis methods for this compound that could improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one involves the reaction of 1H-indole-2,3-dione with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
1-(cyclohexanecarbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C18H17NO2/c20-17(13-6-2-1-3-7-13)19-15-11-5-9-12-8-4-10-14(16(12)15)18(19)21/h4-5,8-11,13H,1-3,6-7H2 |
InChI-Schlüssel |
VINMFMNWKJHJNC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




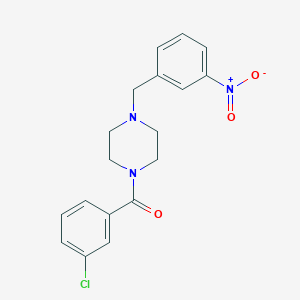
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)
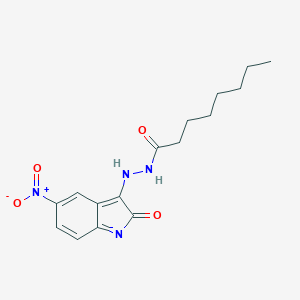
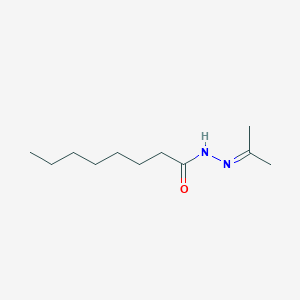
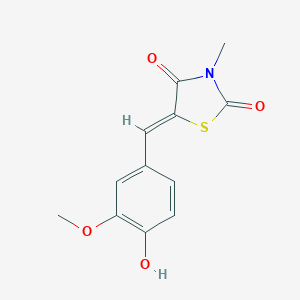
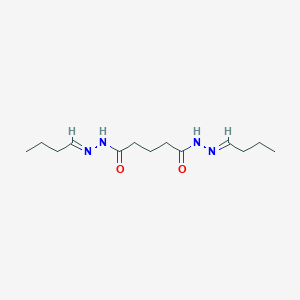
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
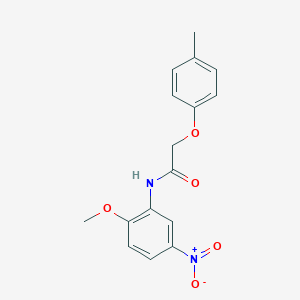
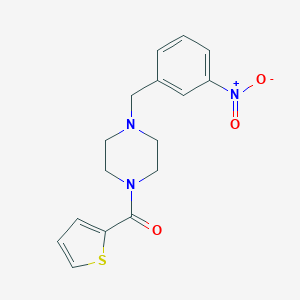
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)